molecular formula C21H18ClFN6O2S B2695967 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1242923-58-5

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2695967
CAS No.: 1242923-58-5
M. Wt: 472.92
InChI Key: OQERVJPJBCZWDR-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture, featuring a pyrazole core linked to a 1,2,4-oxadiazole ring and a chloro-fluorophenyl acetamide moiety, is characteristic of scaffolds developed to modulate protein kinase activity (source) . This structural motif suggests its primary research value lies in the exploration of novel kinase inhibitors, which are crucial targets in oncology, inflammatory diseases, and neurological disorders. The presence of the 3-(methylsulfanyl) group and the chloro-fluorophenyl substituent indicates potential for high selectivity and potency by engaging in specific hydrophobic and halogen-bonding interactions within enzyme active sites. Researchers utilize this compound in high-throughput screening assays, enzyme kinetics studies, and structure-activity relationship (SAR) campaigns to develop new therapeutic leads. It is supplied as a high-purity solid for dissolution in DMSO or other suitable solvents for in vitro investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2S/c1-11-3-5-12(6-4-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-13-7-8-15(23)14(22)9-13/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQERVJPJBCZWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the amino, methylthio, and acetamide groups. Common reagents and conditions include the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is electron-deficient, enabling participation in:

  • Nucleophilic Aromatic Substitution : Under acidic or basic conditions, the oxadiazole’s C-5 position may undergo substitution with amines or thiols, though steric hindrance from the 4-methylphenyl group could limit reactivity.

  • Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH₄) or electrophiles may cleave the oxadiazole ring, forming intermediates like amidines or nitriles.

Reaction TypeConditionsExpected Product
Nucleophilic SubstitutionNH₃/EtOH, Δ5-amino-substituted derivatives
ReductionLiAlH₄, THF, 0°CAmidines or imidazoles

Pyrazole Core Transformations

The 5-amino-3-(methylsulfanyl)pyrazole group offers multiple reactive sites:

  • Amino Group :

    • Acylation : Reacts with acyl chlorides (e.g., AcCl) to form acetamides.

    • Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions.

  • Methylsulfanyl Group :

    • Oxidation : H₂O₂ or m-CPBA oxidizes –SMe to sulfoxide (–SO–) or sulfone (–SO₂–).

    • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts.

Functional GroupReactionReagentsProduct
–NH₂ (pyrazole)AcylationAcCl, pyridineN-acetylated pyrazole
–SMeOxidationH₂O₂, AcOHSulfoxide/sulfone

Acetamide Hydrolysis

The N-(3-chloro-4-fluorophenyl)acetamide group undergoes:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ cleaves the amide bond, yielding carboxylic acid and 3-chloro-4-fluoroaniline.

  • Base-Mediated Hydrolysis : NaOH/EtOH produces carboxylate salts.

ConditionsProducts
6M HCl, reflux2-{...}-acetic acid + 3-chloro-4-fluoroaniline
NaOH, EtOH, ΔSodium carboxylate + amine

Halogenated Aryl Substituent Reactivity

The 3-chloro-4-fluorophenyl group is typically inert but may participate in:

  • Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., –NO₂), though the current structure lacks such activation.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) could modify the aryl ring if steric effects permit.

Comparative Reactivity with Analogues

The methylsulfanyl and oxadiazole groups differentiate this compound from analogues. For example:

  • Methylsulfanyl vs. Methoxy : –SMe is more polarizable, enhancing susceptibility to oxidation compared to –OMe.

  • Oxadiazole vs. Thiadiazole : The oxygen atom in oxadiazole increases ring stability but reduces nucleophilicity relative to sulfur-containing thiadiazoles .

Synthetic Considerations

Key challenges in modifying this compound include:

  • Steric Hindrance : Bulky 4-methylphenyl and 3-chloro-4-fluorophenyl groups limit access to reactive sites.

  • Functional Group Compatibility : Sequential reactions require orthogonal protecting groups (e.g., Boc for –NH₂).

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide exhibit antimicrobial activity. The oxadiazole moiety is known for its ability to disrupt bacterial cell walls or inhibit essential enzymes within microbial cells, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential alteration. This suggests potential therapeutic applications in oncology .

Enzyme Modulation

The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways. The unique structural features allow it to interact with specific biological targets, which could lead to alterations in cellular signaling pathways relevant to various diseases .

Industrial Production

For large-scale production, automated reactors and continuous flow processes are often employed to ensure high yield and purity. This makes the compound suitable for various applications in research and industry .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of similar compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related oxadiazole compounds. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhanced activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules, focusing on core scaffolds, substituents, and reported bioactivities.

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Potency/Tested Dose References
Target Compound Pyrazole-1,2,4-oxadiazole 4-Methylphenyl, methylsulfanyl, 3-chloro-4-fluorophenyl Not explicitly reported (inferred insecticidal/anti-inflammatory)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) 1,2,4-Triazole Furan-2-yl, sulfanyl, aryl acetamide Anti-exudative activity (vs. diclofenac sodium) 10 mg/kg (tested)
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole Pyridin-4-yl, sulfanyl, 2-chloro-5-(trifluoromethyl)phenyl Not explicitly reported
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-16-5) 1,2,4-Triazole Pyridinyl, ethyl, 4-chloro-2-methoxy-5-methylphenyl Not explicitly reported
Fipronil derivatives (e.g., 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide) Pyrazole Trifluoromethyl, cyano, dichlorophenyl Insecticidal Commercial insecticide

Key Observations

Core Heterocycles: The target compound’s pyrazole-oxadiazole hybrid contrasts with the 1,2,4-triazole cores of many analogs (e.g., compounds in ).

Substituent Effects :

  • The 3-chloro-4-fluorophenyl group in the target compound differs from the 2-chloro-5-(trifluoromethyl)phenyl group in and the 4-chloro-2-methoxy-5-methylphenyl group in . Fluorine and chlorine atoms improve lipophilicity and membrane penetration, while trifluoromethyl groups enhance electron-withdrawing effects and receptor binding .
  • Methylsulfanyl vs. sulfanyl groups: The methyl substitution may increase steric bulk and alter solubility or metabolic pathways compared to unmodified sulfanyl analogs .

Biological Activity: Triazole-acetamide derivatives (e.g., ) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Fipronil analogs (pyrazole-acetamides) show insecticidal activity, suggesting the target compound’s pyrazole-oxadiazole scaffold may also target GABA receptors in pests .

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic molecule characterized by a unique arrangement of functional groups including an amino group, oxadiazole ring, pyrazole moiety, and acetamide group. This structural complexity suggests potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The molecular formula of this compound is C22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S with a molecular weight of approximately 498.99 g/mol. The presence of multiple reactive sites in its structure allows for diverse chemical interactions which can lead to significant biological activities.

Feature Description
Molecular Formula C22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S
Molecular Weight 498.99 g/mol
Functional Groups Amino, Oxadiazole, Pyrazole, Acetamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives containing oxadiazole and pyrazole moieties have shown significant anti-proliferative effects against various cancer cell lines. In particular, the compound's ability to inhibit cell proliferation has been evaluated using MTT assays against liver cancer cell lines (HepG2).

In one study, compounds structurally related to our target compound exhibited IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, indicating moderate to excellent anticancer activity based on their substituents . The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance the anti-proliferative activity.

The biological mechanism underlying the activity of this compound involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and subsequently influence various biological pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Anticancer Activity : A study on N-substituted oxadiazole derivatives demonstrated significant cytotoxicity against HepG2 cells. The most potent compound in this series exhibited an IC50 value of 13.004 µg/mL .
  • Structure–Activity Relationship (SAR) : Analysis indicated that the presence of electron-donating groups at specific positions on the aromatic rings enhanced anticancer activity .
  • Pharmacological Applications : Compounds with oxadiazole and pyrazole structures have been investigated for anti-inflammatory and analgesic properties as well .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized for yield?

The synthesis involves multi-step processes, including cyclization and condensation reactions. For example, intermediates like 1,3,4-oxadiazole rings can be formed via cyclization of hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Optimization via Design of Experiments (DoE) principles, such as varying reaction time, temperature, and stoichiometric ratios, can improve yield . Purity is enhanced through recrystallization from ethanol-DMF mixtures .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of:

  • X-ray crystallography to resolve molecular geometry (e.g., bond angles, dihedral strains) .
  • Spectral analysis : IR for functional groups (e.g., C=O at ~1700 cm⁻¹), NMR for substituent positions (e.g., methylsulfanyl at δ ~2.5 ppm), and HRMS for molecular ion confirmation .
  • Elemental analysis to verify empirical formulas .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anti-inflammatory : Evaluate anti-exudative activity (AEA) using carrageenan-induced edema models in rodents, measuring inhibition of plasma extravasation .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria, with MIC values determined via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. What safety protocols are critical during handling and storage?

  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the methylsulfanyl group.
  • Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact with toxic intermediates (e.g., chloroacetyl chloride) .
  • Avoid aqueous environments to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 4-methylphenyl group on the oxadiazole ring with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone to study redox sensitivity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like COX-2 or kinases .

Q. How can contradictory bioactivity data from different research groups be resolved?

  • Purity validation : Compare HPLC chromatograms (e.g., ≥95% purity) and elemental analysis to rule out impurities .
  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
  • Statistical analysis : Apply ANOVA or Tukey’s HSD test to evaluate inter-laboratory variability .

Q. What strategies enhance metabolic stability and bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups at the acetamide moiety for improved membrane permeability, with hydrolysis in vivo .
  • PK/PD modeling : Measure plasma half-life in rodent models and correlate with dose-response curves .
  • CYP450 inhibition assays : Screen for interactions using human liver microsomes to predict metabolic pathways .

Q. How can computational methods predict off-target effects or toxicity?

  • QSAR models : Train algorithms on Tox21 datasets to forecast hepatotoxicity or mutagenicity .
  • Molecular dynamics simulations : Analyze binding to hERG channels to assess cardiac risk .
  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), solubility (LogS), and LD₅₀ .

Methodological Considerations

  • Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) and share raw spectral data via repositories like Zenodo .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional animal care approvals .

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